molecular formula C8H5BrClNO4S B1526183 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride CAS No. 1354951-22-6

7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride

Cat. No. B1526183
M. Wt: 326.55 g/mol
InChI Key: AEFLFBAHSDQSCH-UHFFFAOYSA-N
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Description

“7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride” is a chemical compound with the molecular formula C8H5BrClNO4S . It has a molecular weight of 326.55 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound includes a benzoxazine core with a sulfonyl chloride group at the 6-position and a bromine atom at the 7-position . Further structural details can be confirmed by NMR, HPLC, LC-MS, and UPLC .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The use of bromoethylsulfonium salts, including derivatives related to the 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride, facilitates the synthesis of six- and seven-membered 1,4-heterocyclic compounds, such as morpholines and benzoxazepines. These compounds are synthesized through annulation reactions that produce heterocycles in good-to-excellent yields, demonstrating the compound's utility in generating structurally diverse heterocycles (Yar, McGarrigle, & Aggarwal, 2009).

Development of Novel Organic Reactions

Research on the Davis-Beirut reaction highlights the reactivity of electrophiles, such as sulfonyl chlorides, with heterocyclic substrates to yield N1,N2-disubstituted-1H-indazolones. This showcases the potential of sulfonyl chloride derivatives in facilitating diverse organic transformations and creating complex molecules with potential biological activities (Conrad, Fukazawa, Haddadin, & Kurth, 2011).

Pharmaceutical Applications

Compounds synthesized from related structures have been evaluated for their biological activities, such as inhibiting platelet aggregation, which is crucial in developing new therapeutic agents for cardiovascular diseases. This highlights the compound's relevance in synthesizing bioactive molecules with potential medicinal applications (Tian et al., 2012).

Anticancer Activity

Derivatives of sulfonyl chlorides, including compounds synthesized from 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride, have been investigated for their potential to inhibit human breast cancer cell proliferation. This underscores the compound's significance in the development of novel chemotherapeutic agents (Kumar et al., 2007).

Material Science Applications

The synthesis of benzoxazine-based polymers and their thermal properties have been extensively studied, revealing applications in creating high-performance materials for various industries. The compound's derivatives serve as precursors for polybenzoxazines, which exhibit desirable thermal and mechanical properties suitable for advanced material applications (Liu et al., 2010).

Future Directions

Future directions for this compound could include further optimization and mechanism studies . Given its structural similarity to compounds with anticancer activity, it could also be explored for potential therapeutic applications .

properties

IUPAC Name

7-bromo-3-oxo-4H-1,4-benzoxazine-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO4S/c9-4-1-6-5(11-8(12)3-15-6)2-7(4)16(10,13)14/h1-2H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFLFBAHSDQSCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC(=C(C=C2O1)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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